(S)-2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-propionamide (S)-2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13474326
InChI: InChI=1S/C19H31N3O/c1-14(2)22(13-16-7-5-4-6-8-16)18-11-9-17(10-12-18)21-19(23)15(3)20/h4-8,14-15,17-18H,9-13,20H2,1-3H3,(H,21,23)/t15-,17?,18?/m0/s1
SMILES: CC(C)N(CC1=CC=CC=C1)C2CCC(CC2)NC(=O)C(C)N
Molecular Formula: C19H31N3O
Molecular Weight: 317.5 g/mol

(S)-2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-propionamide

CAS No.:

Cat. No.: VC13474326

Molecular Formula: C19H31N3O

Molecular Weight: 317.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-propionamide -

Specification

Molecular Formula C19H31N3O
Molecular Weight 317.5 g/mol
IUPAC Name (2S)-2-amino-N-[4-[benzyl(propan-2-yl)amino]cyclohexyl]propanamide
Standard InChI InChI=1S/C19H31N3O/c1-14(2)22(13-16-7-5-4-6-8-16)18-11-9-17(10-12-18)21-19(23)15(3)20/h4-8,14-15,17-18H,9-13,20H2,1-3H3,(H,21,23)/t15-,17?,18?/m0/s1
Standard InChI Key NWVYPSHAWJEVKR-ZLPCBKJTSA-N
Isomeric SMILES C[C@@H](C(=O)NC1CCC(CC1)N(CC2=CC=CC=C2)C(C)C)N
SMILES CC(C)N(CC1=CC=CC=C1)C2CCC(CC2)NC(=O)C(C)N
Canonical SMILES CC(C)N(CC1=CC=CC=C1)C2CCC(CC2)NC(=O)C(C)N

Introduction

Structural Characteristics

Molecular Formula and IUPAC Nomenclature

The molecular formula of (S)-2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-propionamide is C₂₀H₃₁N₃O, derived from:

  • Propionamide backbone: C₃H₆NO

  • Cyclohexyl group: C₆H₁₁

  • Benzyl-isopropyl-amino substituent: C₁₀H₁₅N₂

The IUPAC name reflects its stereochemistry at the α-carbon of the propionamide group: (2S)-2-amino-N-[4-(benzyl-isopropyl-amino)cyclohexyl]propanamide .

Key Structural Features

FeatureDescriptionFunctional Role
Chiral centerS-configuration at the α-carbonCritical for stereospecific interactions
Propionamide groupPrimary amine and carbonyl groupHydrogen bonding and enzymatic recognition
Cyclohexyl ringRigid, hydrophobic scaffoldEnhances membrane permeability
Benzyl-isopropyl-amino substituentBulky, aromatic, and branched side chainModulates binding affinity and selectivity

This design enables precise molecular recognition, as seen in analogous compounds like (S)-2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-propionamide (C₁₈H₂₉N₃O).

Synthesis and Purification

Synthetic Pathways

The synthesis typically involves:

  • Cyclohexylamine functionalization: Introduction of the benzyl-isopropyl-amino group via reductive amination or coupling reactions .

  • Propionamide formation: Condensation of the cyclohexyl intermediate with a chiral propionamide precursor under controlled conditions to preserve stereochemistry .

  • Chiral resolution: Use of optically active resolving agents (e.g., tartaric acid derivatives) to isolate the S-enantiomer .

Purification Techniques

  • Column chromatography: Separation of diastereomers and byproducts.

  • Crystallization: Final purification to achieve >99% enantiomeric excess .

Biological and Pharmacological Properties

ApplicationRationaleAnalogous Compounds
Antibacterial agentsDisruption of microbial enzymes via stereospecific binding(S)-2-Amino-N-(4-bromo-benzyl)-N-isopropyl-propionamide
AnticonvulsantsModulation of glutamate transporters (e.g., EAAT2)(R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide
OncologyInhibition of kinase signaling pathwaysN-phenylalkyl substituted α-amino carboxamides

Mechanistic Insights

While direct data on this compound is limited, structural analogs suggest:

  • EAAT2 modulation: Enhanced glutamate uptake through positive allosteric modulation, as demonstrated by related pyrrolidinone derivatives .

  • Enzyme inhibition: Competitive binding to active sites via the benzyl-isopropyl-amino group, mimicking natural substrates .

Comparative Analysis

Structural and Functional Comparison

CompoundMolecular FormulaKey FeatureBiological ActivitySource
Target compoundC₂₀H₃₁N₃OBenzyl-isopropyl-aminoHypothetical (drug design)
(S)-2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-propionamideC₁₈H₂₉N₃OEthyl-isopropyl-aminoTherapeutic candidate
(S)-2-Amino-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-propionamideC₁₇H₂₇N₃OCyclopropyl-methyl-aminoPreclinical research

Stereochemical Impact

The S-configuration is critical for activity, as observed in:

  • Antiseizure agents: (R)-AS-1 shows >7-fold higher efficacy than its S-enantiomer .

  • Kinase inhibitors: Chiral recognition dictates binding affinity and selectivity .

Research and Development

Current Status

  • Preclinical studies: Limited direct data; inferred potential from structural analogs .

  • ADME-Tox profiling: High metabolic stability and low hepatotoxicity are anticipated based on similar compounds .

Future Directions

  • Target validation: Screening against EAAT2, kinases, and bacterial enzymes.

  • Derivative synthesis: Introduction of halogens or polar groups to optimize pharmacokinetics .

  • Combination therapies: Synergy with existing drugs (e.g., valproic acid) .

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